Caffeic acid phenethyl ester

Übersicht

Beschreibung

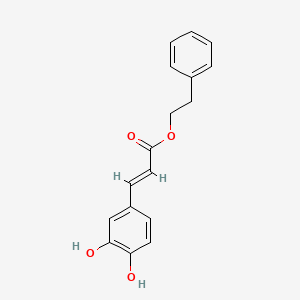

Caffeic acid phenethyl ester is a natural phenolic compound found in various plants and is a component of propolis from honeybee hives . It is the ester of caffeic acid and phenethyl alcohol. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Caffeic acid phenethyl ester can be synthesized through several methods. One common approach involves the esterification of caffeic acid with phenethyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions . Another method involves the base-catalyzed alkylation of caffeic acid salt with β-bromoethylbenzene in hexamethylphosphoramide, followed by recrystallization from benzene .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from propolis, which contains a significant amount of this compound. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the desired ester .

Analyse Chemischer Reaktionen

Types of Reactions: Caffeic acid phenethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to dihydrothis compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound.

Substitution: Various substituted phenethyl esters.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

CAPE has been extensively studied for its anticancer effects. Research indicates that it can inhibit the proliferation of various cancer cell lines, including prostate and liver cancers.

- Prostate Cancer : A study demonstrated that CAPE significantly suppressed the proliferation of human prostate cancer cells (LNCaP, DU-145, and PC-3) in vitro. In vivo experiments showed that CAPE reduced tumor growth in LNCaP xenografts in nude mice, highlighting its potential as a therapeutic agent against prostate cancer .

- Hepatocellular Carcinoma : CAPE has been shown to exert anti-hepatocellular carcinoma effects comparable to sorafenib, a standard chemotherapy drug. It inhibits tumor growth and metastasis while protecting organ function .

- Colorectal Cancer : CAPE administration has been found to reduce tumorigenesis in a mouse model of colitis-associated colon cancer induced by Enterotoxigenic Bacteroides fragilis .

Anti-inflammatory Effects

CAPE exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism of Action : CAPE's anti-inflammatory effects are primarily mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. This inhibition leads to decreased expression of pro-inflammatory cytokines and mediators .

- Case Study : In models of neuroinflammation, CAPE demonstrated protective effects against oxidative stress and inflammation, suggesting its potential utility in neurodegenerative diseases .

Antioxidant Activity

CAPE is recognized for its strong antioxidant properties, which contribute to its therapeutic effects.

- Oxidative Stress : CAPE has been shown to protect against oxidative damage in various biological systems. It scavenges free radicals and enhances the body’s antioxidant defenses .

- Clinical Implications : Its antioxidant capacity may have implications for conditions associated with oxidative stress, such as cardiovascular diseases and diabetes .

Antimicrobial Properties

The antimicrobial activity of CAPE has been documented against various pathogens.

- Bacterial Inhibition : Studies have reported that CAPE exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests its potential application in treating infections caused by resistant strains .

- Fungal Activity : CAPE also demonstrates antifungal properties, making it a candidate for developing new antifungal agents .

Therapeutic Adjuvant

CAPE is being explored as an adjuvant therapy in combination with conventional treatments.

- Chemotherapy Enhancement : Research indicates that CAPE can enhance the efficacy of chemotherapeutic agents while reducing their side effects. It acts synergistically with drugs like doxorubicin in cancer treatment protocols .

Data Summary Table

Wirkmechanismus

Caffeic acid phenethyl ester exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes by modulating the nuclear transcription factor erythroid 2-related factor 2 pathway.

Anti-inflammatory Activity: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of the lipoxygenase pathway and the production of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

- Caffeic Acid

- Chlorogenic Acid

- Rosmarinic Acid

- Ferulic Acid

Caffeic acid phenethyl ester stands out due to its unique combination of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.

Biologische Aktivität

Caffeic acid phenethyl ester (CAPE) is a polyphenolic compound derived from caffeic acid, primarily recognized for its presence in propolis, a natural resinous substance produced by bees. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities of CAPE, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

CAPE is chemically characterized as 3-(3,4-dihydroxyphenyl)-2-propenoic acid 2-phenylethyl ester. Its molecular formula is , and it exhibits a high purity level of ≥98% in laboratory settings .

Antioxidant Activity

CAPE exhibits potent antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Research indicates that CAPE can significantly decrease lipid peroxidation levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various models, including diabetic rats .

Table 1: Antioxidant Effects of CAPE

| Study | Model | Outcome |

|---|---|---|

| Okutan et al. (2020) | Diabetic rats | Reduced lipid peroxidation; increased SOD and CAT activity |

| Kim et al. (2023) | HepG2 cells | Induction of HO-1 via Nrf2 activation |

Anti-inflammatory Activity

CAPE is recognized for its ability to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses. By suppressing NF-κB activation, CAPE can reduce the expression of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study: CAPE in Inflammatory Conditions

In a study involving rats subjected to nephrotoxicity induced by α-cypermethrin, CAPE demonstrated protective effects against oxidative damage and inflammation by modulating caspase activation and inflammatory markers .

Antitumor Activity

CAPE has shown promising antitumor effects across various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been reported to suppress tumor growth in models of breast, colon, and liver cancers . The mechanism involves the modulation of apoptotic pathways and inhibition of oncogenic signaling.

Table 2: Antitumor Effects of CAPE

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis via NF-κB inhibition | MDPI 2023 |

| Colon Cancer | Suppresses cell proliferation | PMC 2014 |

| Liver Cancer | Modulates oxidative stress responses | Toxicon 2022 |

Antimicrobial Activity

CAPE exhibits antimicrobial properties against various pathogens, including drug-resistant strains such as Candida auris. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .

The biological activities of CAPE are primarily mediated through several key mechanisms:

- Inhibition of NF-κB Activation : This leads to decreased expression of pro-inflammatory cytokines.

- Antioxidant Enzyme Induction : Enhances the body's natural antioxidant defenses.

- Apoptosis Induction : Triggers programmed cell death in cancer cells.

- Antimicrobial Action : Disrupts microbial integrity and function.

Eigenschaften

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUARLUWKZWEBQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861176 | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-29-2, 104594-70-9 | |

| Record name | (E)-Caffeic acid phenethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl 3,4-dihydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID PHENETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CAPE interacts with various cellular targets, making it difficult to pinpoint a single mechanism of action.

ANone:

- Spectroscopic Data: While the provided research papers don't delve into detailed spectroscopic data, CAPE is generally characterized by techniques like UV-Vis spectroscopy (with characteristic absorbance peaks), infrared spectroscopy (IR, for identifying functional groups), and nuclear magnetic resonance spectroscopy (NMR, for structural elucidation). []

ANone:

ANone: The provided research primarily focuses on CAPE's biological activities rather than its catalytic properties. Therefore, we cannot provide information on its reaction mechanisms, selectivity, or catalytic uses from the given context.

ANone: While the provided research doesn't explicitly detail computational studies on CAPE, such techniques are commonly employed in drug discovery. QSAR models could be developed to correlate CAPE's structure with its biological activities, aiding in the design of more potent and selective derivatives. Molecular docking simulations could be used to study its interactions with target proteins like NF-κB or predict the binding affinity of novel CAPE analogs.

A: Modifying CAPE's structure influences its biological activity. [] Studies on CAPE analogs revealed:

ANone:

ANone: While the provided research focuses on CAPE's biological effects, it's crucial to acknowledge SHE considerations, especially when progressing towards potential therapeutic applications.

ANone:

A:

ANone: The research primarily focuses on CAPE's potential therapeutic benefits, with limited emphasis on toxicological data. Thorough toxicological studies are crucial before considering clinical applications.

ANone:

ANone:

ANone:

A: Analytical methods used to quantify CAPE, like HPLC or LC-MS, should undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [] This validation ensures reliable and reproducible results.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.